molecular formula C8H17BO B14601825 1-Methoxyborocane CAS No. 60579-50-2

1-Methoxyborocane

Cat. No.: B14601825
CAS No.: 60579-50-2
M. Wt: 140.03 g/mol
InChI Key: YFURYWBLVHFUNR-UHFFFAOYSA-N
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Description

Borocane derivatives, such as azaborocanes, are boron-nitrogen heterocycles with applications in medicinal chemistry and materials science due to their unique electronic and structural properties. For example, 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione (CAS 1257739-11-9, ) is a structurally related compound featuring a boron atom integrated into a six-membered ring system.

Properties

CAS No.

60579-50-2

Molecular Formula

C8H17BO

Molecular Weight

140.03 g/mol

IUPAC Name

1-methoxyborocane

InChI

InChI=1S/C8H17BO/c1-10-9-7-5-3-2-4-6-8-9/h2-8H2,1H3

InChI Key

YFURYWBLVHFUNR-UHFFFAOYSA-N

Canonical SMILES

B1(CCCCCCC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyborocane can be synthesized through several methods. One common approach involves the reaction of boronic acid with methanol under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the boron-oxygen bond. The process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 1-Methoxyborocane often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyborocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxyborocane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxyborocane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with nucleophiles, such as hydroxyl and amino groups. This property makes it useful in catalysis and as a building block in organic synthesis. The methoxy group enhances the solubility and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

The following analysis compares compounds structurally or functionally related to the hypothesized 1-Methoxyborocane, focusing on boron-containing derivatives and methoxy-substituted alkanes.

Boron-Containing Methoxy Compounds
Compound Name CAS Number Molecular Formula Key Properties/Applications Safety Data References
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione 1257739-11-9 Not explicitly provided Pharmaceutical intermediate; boron-nitrogen heterocyclic structure Limited toxicity data; requires standard lab precautions (gloves, ventilation)
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid Not provided C10H11BO5 Boron-based catalyst or synthetic intermediate No specific data; assume standard boronic acid handling (avoid inhalation)

Key Findings :

  • Azaborocane derivatives (e.g., ) exhibit structural complexity suitable for drug development but lack detailed toxicity profiles.
  • Methoxy-substituted phenylboronic acids () are versatile in cross-coupling reactions, though their stability and safety depend on substituent patterns.
Methoxy-Substituted Alkanes
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Melting Point (°C) Applications Safety Hazards References
1-Methoxyoctadecane 6838-81-9 C19H40O 284.52 Liquid Not reported Surfactant, lubricant additive Low acute toxicity; avoid prolonged skin contact
1-Methoxypropane Not provided C4H10O ~74.12 Liquid Not reported Solvent, research reagent Flammable; use in well-ventilated areas
1-Methoxydecane Not provided C11H24O ~172.31 Liquid Not reported Intermediate in organic synthesis Limited data; assume similar to long-chain ethers

Key Findings :

  • 1-Methoxyoctadecane () is a long-chain ether with industrial applications but requires environmental precautions to prevent drainage contamination.
  • Shorter-chain analogs like 1-Methoxypropane () prioritize flammability management, while medium-chain derivatives (e.g., 1-Methoxydecane) serve niche synthetic roles.
Other Methoxy-Substituted Compounds
Compound Name CAS Number Molecular Formula Applications Safety Data References
7-Methoxyisoflavone Not provided C16H12O4 Biochemical research (enzyme inhibition) Cytotoxic potential noted
5-Methoxy-1-indanone Not provided C10H10O2 Organic synthesis intermediate Limited toxicity data

Key Findings :

  • Methoxy-substituted aromatic compounds (e.g., isoflavones, indanones) are valuable in medicinal chemistry but require rigorous cytotoxicity screening .

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